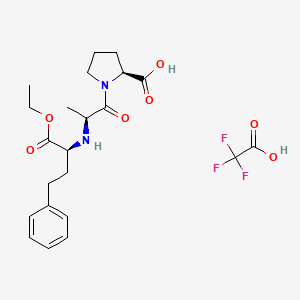
(S,S,S)-Enalapril Trifluoroacetic Acid Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,S,S)-Enalapril Trifluoroacetic Acid Salt is a derivative of enalapril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and congestive heart failure. The trifluoroacetic acid salt form enhances the compound’s stability and solubility, making it more suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S,S,S)-Enalapril Trifluoroacetic Acid Salt typically involves the reaction of enalapril with trifluoroacetic acid. The process begins with the preparation of enalapril, which is synthesized through the condensation of L-alanine and L-proline derivatives. The resulting enalapril is then reacted with trifluoroacetic acid under controlled conditions to form the trifluoroacetic acid salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
(S,S,S)-Enalapril Trifluoroacetic Acid Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form enalaprilat, the active metabolite.
Reduction: Reduction reactions can convert the compound back to its precursor forms.
Substitution: The trifluoroacetic acid moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents like dichloromethane.
Major Products
The major products formed from these reactions include enalaprilat, various substituted derivatives, and reduced forms of the compound.
Aplicaciones Científicas De Investigación
(S,S,S)-Enalapril Trifluoroacetic Acid Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects beyond hypertension, such as in renal protection and cardiovascular diseases.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in quality control.
Mecanismo De Acción
The mechanism of action of (S,S,S)-Enalapril Trifluoroacetic Acid Salt involves the inhibition of the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing angiotensin II levels, the compound lowers blood pressure and decreases the workload on the heart. The molecular targets include ACE and various pathways involved in the renin-angiotensin-aldosterone system.
Comparación Con Compuestos Similares
Similar Compounds
Enalapril: The parent compound, used widely in clinical settings.
Lisinopril: Another ACE inhibitor with a similar mechanism of action.
Ramipril: Known for its long-lasting effects and use in cardiovascular protection.
Uniqueness
(S,S,S)-Enalapril Trifluoroacetic Acid Salt stands out due to its enhanced stability and solubility, which make it more suitable for research and industrial applications. The trifluoroacetic acid moiety also imparts unique chemical properties that can be leveraged in various synthetic and analytical processes.
Propiedades
Fórmula molecular |
C22H29F3N2O7 |
|---|---|
Peso molecular |
490.5 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H28N2O5.C2HF3O2/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;3-2(4,5)1(6)7/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);(H,6,7)/t14-,16-,17-;/m0./s1 |
Clave InChI |
VFOUYMFBEFUXCV-BDURURIASA-N |
SMILES isomérico |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.C(=O)(C(F)(F)F)O |
SMILES canónico |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



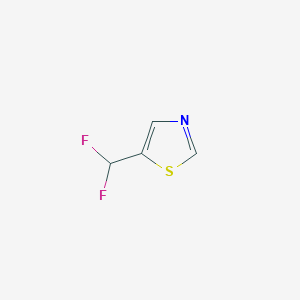
![4-(Trifluoromethyl)-[1,4'-bipiperidin]-4-ol](/img/structure/B13426276.png)
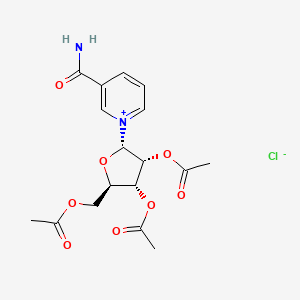
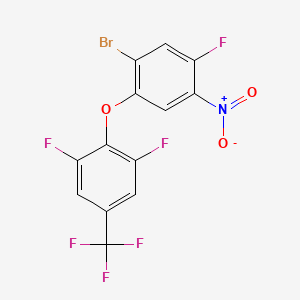
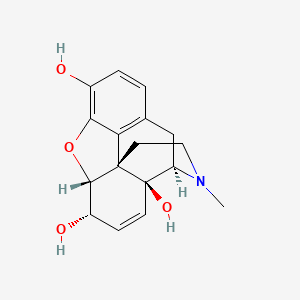

![(AlphaR)-Alpha-Methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-2-naphthalenemethanamine Hydrochloride](/img/structure/B13426297.png)
![[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B13426298.png)
![7-Ethyl 1-Methyl 2-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]-heptanedioate](/img/structure/B13426306.png)
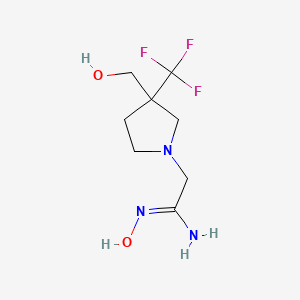
![5-Cyano-5H-dibenzo[b,d]thiophenium triflate](/img/structure/B13426319.png)
![4-(6-Oxa-2-azaspiro[4.5]decan-2-yl)aniline](/img/structure/B13426328.png)
![4-[(4-Chloro-3-fluorophenyl)amino]-6-nitroquinazolin-7-ol](/img/structure/B13426331.png)
